1-(4-Chloro-2-methylphenyl)heptan-1-one
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Overview
Description
1-(4-Chloro-2-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol . It is characterized by the presence of a chloro-substituted phenyl ring and a heptanone chain. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Chloro-2-methylbenzoyl chloride and heptane.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.
Purification: The crude product is purified using distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The chloro group and the ketone functionality play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)heptan-1-one can be compared with other similar compounds such as:
1-(4-Chlorophenyl)heptan-1-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)heptan-1-one: Lacks the chloro group on the phenyl ring.
1-(4-Fluoro-2-methylphenyl)heptan-1-one: Contains a fluoro group instead of a chloro group.
Uniqueness
The presence of both the chloro and methyl groups on the phenyl ring of this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOCHBSHZYGGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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